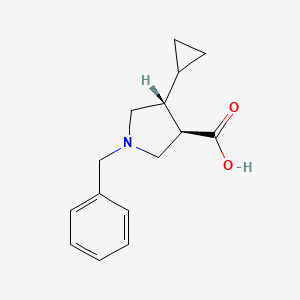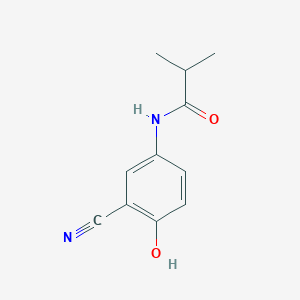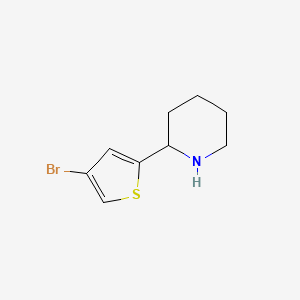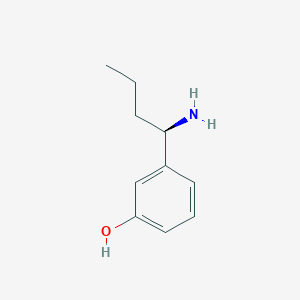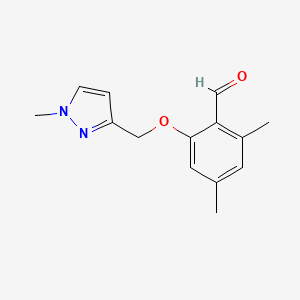
2,4-Dimethyl-6-((1-methyl-1H-pyrazol-3-yl)methoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-6-((1-methyl-1H-pyrazol-3-yl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde core substituted with dimethyl groups and a pyrazolylmethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-((1-methyl-1H-pyrazol-3-yl)methoxy)benzaldehyde typically involves the reaction of 2,4-dimethylbenzaldehyde with 1-methyl-1H-pyrazole-3-methanol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-((1-methyl-1H-pyrazol-3-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2,4-Dimethyl-6-((1-methyl-1H-pyrazol-3-yl)methoxy)benzoic acid.
Reduction: 2,4-Dimethyl-6-((1-methyl-1H-pyrazol-3-yl)methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,4-Dimethyl-6-((1-methyl-1H-pyrazol-3-yl)methoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-((1-methyl-1H-pyrazol-3-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzaldehyde: Lacks the pyrazolylmethoxy group, making it less versatile in terms of chemical reactivity.
1-Methyl-1H-pyrazole-3-methanol: Lacks the benzaldehyde core, limiting its applications in certain synthetic routes.
2,4-Dimethyl-6-((1H-pyrazol-3-yl)methoxy)benzaldehyde: Similar but lacks the methyl group on the pyrazole ring, which can affect its reactivity and biological activity.
Uniqueness
2,4-Dimethyl-6-((1-methyl-1H-pyrazol-3-yl)methoxy)benzaldehyde is unique due to the presence of both the dimethylbenzaldehyde and pyrazolylmethoxy moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2,4-dimethyl-6-[(1-methylpyrazol-3-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H16N2O2/c1-10-6-11(2)13(8-17)14(7-10)18-9-12-4-5-16(3)15-12/h4-8H,9H2,1-3H3 |
InChI Key |
HPYCMHAVDPRKDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC2=NN(C=C2)C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


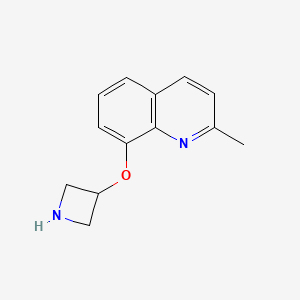
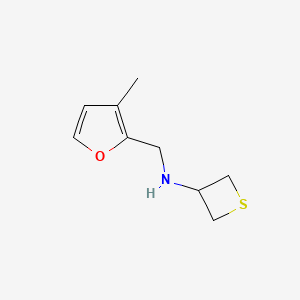
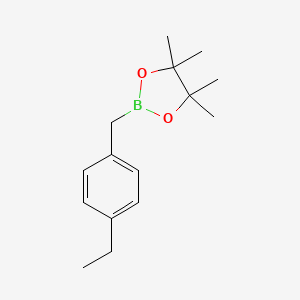
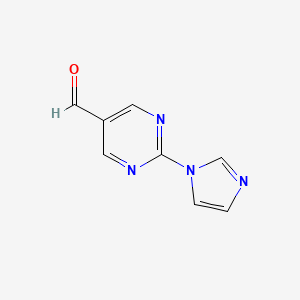
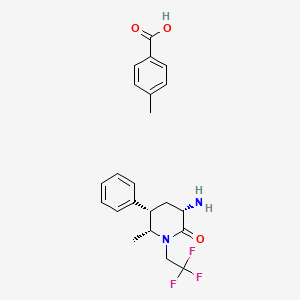
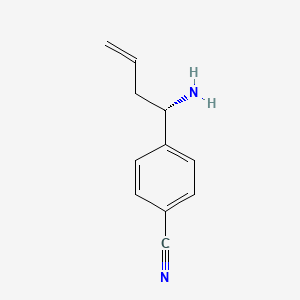
![4-Ethyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12979607.png)
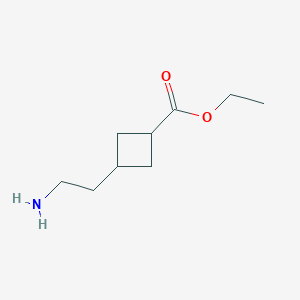
![5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B12979631.png)
